2-Methylenenorbornane
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Overview
Description
2-Methylenenorbornane is a bicyclic hydrocarbon with the molecular formula C₈H₁₂. It is a derivative of norbornane, characterized by the presence of a methylene group at the 2-position. This compound is of significant interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
2-Methylenenorbornane, also known as Norbornane, 2-methylene-, is a strained hydrocarbon It’s known that strained hydrocarbons have unique reactivity and have been widely used in various fields of organic synthesis and medicinal chemistry .
Mode of Action
The mode of action of this compound involves its interaction with other molecules through chemical reactions. One such reaction is catalytic cyclopropanation with diazomethane . This reaction demonstrates the possibility of selective cyclopropanation solely along the endocyclic double bond .
Biochemical Pathways
The compound’s unique reactivity allows it to serve as a versatile “building block” for the synthesis of large molecules . This suggests that it may influence a variety of biochemical pathways depending on the context of its use.
Pharmacokinetics
Its physicochemical properties, such as high density, low freezing point, and high energy density value, have been systematically investigated . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in specific chemical reactions. For instance, in the context of fuel synthesis, the compound contributes to the creation of high-energy-density fuels for modern jet engines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of aerospace vehicles, the compound’s properties such as high density, low freezing point, and high energy density value are advantageous as they meet the requirements for fuel properties in high altitudes and extremely low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenenorbornane can be synthesized through several methods. One common approach involves the catalytic cyclopropanation of 5-methylene-2-norbornene using diazomethane . This reaction selectively targets the endocyclic double bond, resulting in the formation of this compound . Another method includes hydrogenation of monocyclopropanated 2-methylene-norbornane in the presence of palladium on carbon (Pd/C) catalyst under atmospheric hydrogen pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes typically involve large-scale catalytic reactions similar to those used in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Methylenenorbornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Hydrogenation reactions can reduce this compound to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents such as bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Scientific Research Applications
2-Methylenenorbornane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing, although specific applications in biology are less documented.
Medicine: While direct medical applications are limited, derivatives of this compound may have potential in drug development and medicinal chemistry.
Comparison with Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but without the methylene group at the 2-position.
Camphene: Another bicyclic hydrocarbon with a different substitution pattern, commonly found in essential oils.
Uniqueness: 2-Methylenenorbornane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its high energy density make it particularly valuable in specialized applications such as high-energy fuels.
Properties
CAS No. |
497-35-8 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
AJQVASAUQUTVJK-YUMQZZPRSA-N |
SMILES |
C=C1CC2CCC1C2 |
Isomeric SMILES |
C=C1C[C@@H]2CC[C@H]1C2 |
Canonical SMILES |
C=C1CC2CCC1C2 |
Key on ui other cas no. |
497-35-8 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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